molecular formula C9H8N2OS B2710618 4-(Prop-2-en-1-yloxy)thieno[2,3-d]pyrimidine CAS No. 1862652-93-4

4-(Prop-2-en-1-yloxy)thieno[2,3-d]pyrimidine

Cat. No. B2710618
CAS RN: 1862652-93-4
M. Wt: 192.24
InChI Key: YMOCEHRUBRYCHX-UHFFFAOYSA-N
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Description

“4-(Prop-2-en-1-yloxy)thieno[2,3-d]pyrimidine” is a compound that has been synthesized and studied for its potential therapeutic properties . It is a type of thieno[2,3-d]pyrimidine, which is a class of compounds known to exhibit a range of pharmacological effects .


Synthesis Analysis

The synthesis of “this compound” involves a click reaction of 4-(prop-2-yn-1-yloxy)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidines with various aryl and alkyl azides in the presence of copper sulfate and sodium ascorbate as a catalyst . This process is known as copper-catalyzed 1,3-dipolar cycloaddition .


Molecular Structure Analysis

The molecular structure of “this compound” has been characterized by various spectroscopic techniques such as 1H and 13C NMR, FT-IR, and mass spectrometry .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are primarily related to its synthesis. The compound is synthesized through a click reaction, which is a type of 1,3-dipolar cycloaddition .

Scientific Research Applications

Antitumor Applications

The thieno[2,3-d]pyrimidine scaffold has been extensively explored for its antitumor properties. Deng et al. (2009) synthesized a series of 2-amino-4-oxo-6-substituted thieno[2,3-d]pyrimidines that showed potent growth inhibitory effects on tumor cells expressing folate receptors (FRs). These compounds exhibited dual inhibition of glycinamide ribonucleotide formyltransferase and AICA ribonucleotide formyltransferase, distinguishing them from other antifolates (Deng et al., 2009). Similarly, Wang et al. (2011) reported the synthesis of 2-amino-4-oxo-6-substituted pyrrolo[2,3-d]pyrimidine antifolates with thienoyl side chains, showing significant antitumor activity in vitro and in vivo through selective membrane transport by FRs and proton-coupled folate transporter (PCFT) (Wang et al., 2011).

Antimicrobial and Anti-inflammatory Agents

Thieno[2,3-d]pyrimidine derivatives have also demonstrated remarkable antimicrobial and anti-inflammatory activities. A study by Tolba et al. (2018) highlighted the synthesis of new thieno[2,3-d]pyrimidine derivatives, which showed notable activity against fungi, bacteria, and inflammation (Tolba et al., 2018). Moreover, Prasad and Kishore (2007) developed a microwave-assisted route for synthesizing 6-substituted-2,3,4-trihydropyrimido[1,2-c]9,10,11,12-tetrahydrobenzo[b]thieno[3,2-e]pyrimidines, exhibiting comparable antibacterial activity to standard treatments (Prasad & Kishore, 2007).

Radioprotective and Antitumor Activity

Alqasoumi et al. (2009) reported the synthesis of novel thieno[2,3-d]pyrimidine derivatives, including amino acids and imidazothieno-pyrimidines, which showed promising radioprotective and antitumor activities (Alqasoumi et al., 2009).

Charge Transfer and Electronic Applications

Irfan (2014) explored the charge transfer properties of 4,6-di(thiophen-2-yl)pyrimidine derivatives for potential applications in electronic and photophysical fields. The study utilized density functional theory to tune the electronic, photophysical, and charge transfer properties of these derivatives (Irfan, 2014).

Synthesis and Biological Evaluation

Sayed et al. (2008) focused on the synthesis and biological evaluation of novel thieno[2,3-d]pyrimidine derivatives, revealing significant antimicrobial activities (Sayed et al., 2008).

properties

IUPAC Name

4-prop-2-enoxythieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2OS/c1-2-4-12-8-7-3-5-13-9(7)11-6-10-8/h2-3,5-6H,1,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMOCEHRUBRYCHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=C2C=CSC2=NC=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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